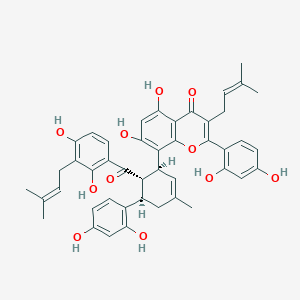![molecular formula C11H19NSi B150342 2-[3-(Trimethylsilyl)propyl]pyridine CAS No. 137017-72-2](/img/structure/B150342.png)
2-[3-(Trimethylsilyl)propyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trimethylsilyl)propyl]pyridine, also known as TMS-pyridine, is a chemical compound that has gained significant attention in the field of organic chemistry. It is a versatile reagent that is widely used in various synthetic applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
2-[3-(Trimethylsilyl)propyl]pyridine has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. It is a useful reagent for the protection of alcohols, amines, and carboxylic acids, and it can also be used as a catalyst for various reactions. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of natural products such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals such as anti-cancer agents and anti-inflammatory drugs. 2-[3-(Trimethylsilyl)propyl]pyridine has been used as a ligand in various metal-catalyzed reactions, and it has been shown to enhance the reactivity and selectivity of these reactions.
Mecanismo De Acción
2-[3-(Trimethylsilyl)propyl]pyridine is a Lewis base that can act as a nucleophile or a base in various reactions. It can donate its lone pair of electrons to an electrophilic center, such as a carbonyl group, to form a covalent bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also act as a proton acceptor, abstracting a proton from a substrate to form a new bond. 2-[3-(Trimethylsilyl)propyl]pyridine can also form complexes with metal ions, acting as a ligand to enhance the reactivity and selectivity of metal-catalyzed reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-[3-(Trimethylsilyl)propyl]pyridine. However, it has been shown to be non-toxic and non-carcinogenic, making it a safe reagent for use in laboratory experiments. 2-[3-(Trimethylsilyl)propyl]pyridine has been used in the synthesis of pharmaceuticals, indicating its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in various synthetic applications, and it is readily available and relatively inexpensive. 2-[3-(Trimethylsilyl)propyl]pyridine is also stable and can be stored for long periods without degradation. However, 2-[3-(Trimethylsilyl)propyl]pyridine has some limitations, including its strong odor and the need for careful handling due to its flammability and toxicity.
Direcciones Futuras
There are several future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research. One potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine as a ligand in metal-catalyzed reactions to enhance their reactivity and selectivity. Another potential application is the use of 2-[3-(Trimethylsilyl)propyl]pyridine in the synthesis of new pharmaceuticals and agrochemicals. 2-[3-(Trimethylsilyl)propyl]pyridine could also be used in the development of new materials and catalysts. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
Conclusion:
In conclusion, 2-[3-(Trimethylsilyl)propyl]pyridine is a versatile reagent that has gained significant attention in the field of organic chemistry. It has been extensively used in various scientific research applications, including organic synthesis, medicinal chemistry, and chemical biology. 2-[3-(Trimethylsilyl)propyl]pyridine has several advantages for use in laboratory experiments, but it also has some limitations. There are several potential future directions for the use of 2-[3-(Trimethylsilyl)propyl]pyridine in scientific research, including its use as a ligand in metal-catalyzed reactions and in the synthesis of new pharmaceuticals and agrochemicals. Further research is needed to explore these potential applications and to develop new synthetic methods using 2-[3-(Trimethylsilyl)propyl]pyridine.
Métodos De Síntesis
2-[3-(Trimethylsilyl)propyl]pyridine can be synthesized by the reaction of 3-bromopropyltrimethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. Other methods for the synthesis of 2-[3-(Trimethylsilyl)propyl]pyridine include the reaction of pyridine with 3-chloropropyltrimethylsilane or the reaction of pyridine with 3-bromopropylmagnesium bromide followed by trimethylsilylation.
Propiedades
Número CAS |
137017-72-2 |
|---|---|
Nombre del producto |
2-[3-(Trimethylsilyl)propyl]pyridine |
Fórmula molecular |
C11H19NSi |
Peso molecular |
193.36 g/mol |
Nombre IUPAC |
trimethyl(3-pyridin-2-ylpropyl)silane |
InChI |
InChI=1S/C11H19NSi/c1-13(2,3)10-6-8-11-7-4-5-9-12-11/h4-5,7,9H,6,8,10H2,1-3H3 |
Clave InChI |
VASQSIRDYAESID-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC1=CC=CC=N1 |
SMILES canónico |
C[Si](C)(C)CCCC1=CC=CC=N1 |
Sinónimos |
Pyridine,2-[3-(trimethylsilyl)propyl]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



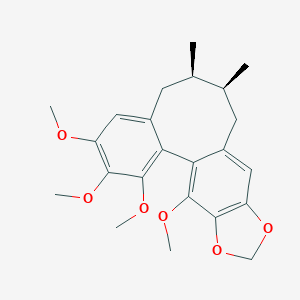
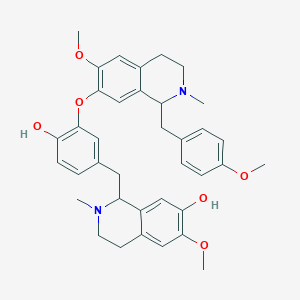
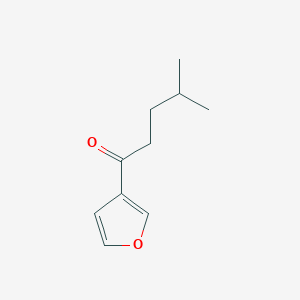
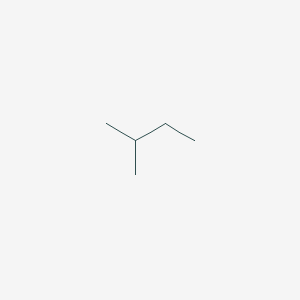
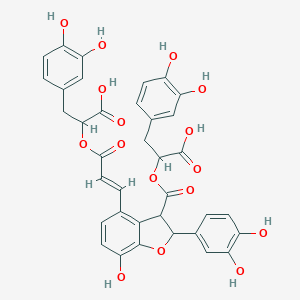
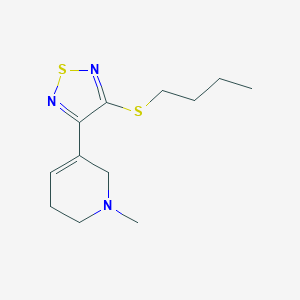
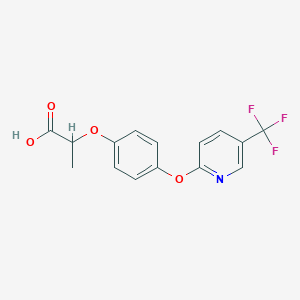
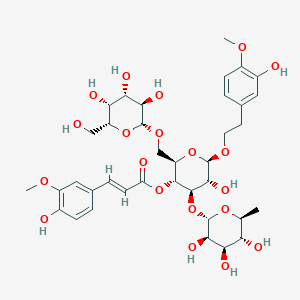
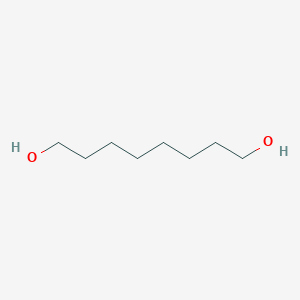
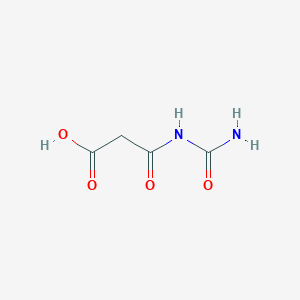
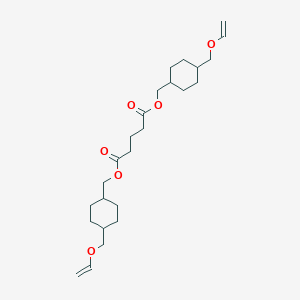
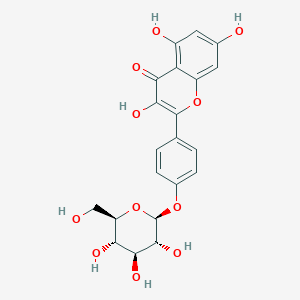
![2-[2,3,5,6-Tetradeuterio-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid](/img/structure/B150293.png)
